molecular formula C10H20N2O B5761320 4-(1-methylpiperidin-4-yl)morpholine

4-(1-methylpiperidin-4-yl)morpholine

Cat. No.: B5761320
M. Wt: 184.28 g/mol
InChI Key: SKAGMIKIHFHLJW-UHFFFAOYSA-N
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Description

4-(1-Methylpiperidin-4-yl)morpholine, often supplied as its dihydrochloride salt (CAS 930604-28-7), is a chemical compound of interest in pharmaceutical and biological research. It belongs to a class of structures recognized for their value in medicinal chemistry. Specifically, heterocycles like piperidine and morpholine are frequently employed as key pharmacophores in the design and synthesis of novel therapeutic agents . Research indicates that compounds incorporating these moieties are being investigated for their potential to interact with biological targets, such as in the development of anticancer agents. For instance, molecules featuring morpholine, piperidine, and related N-heterocycles have shown promise in binding to DNA and inhibiting cancer cell growth, as seen in studies of 2-(benzimidazol-2-yl)quinoxaline derivatives . The presence of both a piperidine and morpholine ring in a single molecule makes this compound a versatile building block or intermediate for constructing more complex, bioactive molecules for research applications. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(1-methylpiperidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-11-4-2-10(3-5-11)12-6-8-13-9-7-12/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAGMIKIHFHLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methylpiperidin-4-yl)morpholine typically involves the reaction of 1-methylpiperidin-4-one with morpholine. One common method includes the use of a platinum catalyst to achieve high reaction selectivity and yield . Another method involves the reaction of 1-benzyl-4-piperidone with morpholine, followed by debenzylation to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylpiperidin-4-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted morpholine derivatives .

Scientific Research Applications

4-(1-Methylpiperidin-4-yl)morpholine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a building block for the synthesis of various pharmaceuticals and biologically active compounds. Additionally, it is used in the development of new drugs and in the study of chemical reactions and mechanisms .

Mechanism of Action

The mechanism of action of 4-(1-methylpiperidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural analogs of 4-(1-methylpiperidin-4-yl)morpholine, emphasizing differences in molecular architecture, physicochemical properties, and biological applications.

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

  • Molecular Formula : C₁₀H₁₂Br₂N₄OS
  • Molecular Weight : 428.10 g/mol
  • Key Features : A thiazole core substituted with a dibromoimidazole group and a morpholine ring.
  • Applications : Targets androgen receptor (AR) splice variants (e.g., AR-V7) in prostate cancer research. Structural corrections (from 4,5-dibromo to 2,4-dibromo substitution) resolved discrepancies in NMR spectra, underscoring the importance of halogen positioning for receptor binding .

4-(1-(2-(2-Fluoropyridin-4-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (Compound 80)

  • Molecular Formula : C₂₀H₂₁FN₆O
  • Molecular Weight : 380.42 g/mol
  • Key Features : A pyrimidine ring decorated with 2-fluoropyridinyl and pyridinyl groups, linked to morpholine and piperidine.
  • Applications : Exhibits potent antimalarial activity (IC₅₀ < 50 nM) by targeting Plasmodium kinases or transporters. Fluorine enhances metabolic stability and membrane permeability .
  • Contrast : The pyrimidine core and fluorine substituent increase molecular complexity and target selectivity compared to the simpler bicyclic structure of this compound.

4-(5-Chloro-8-(4-Methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine (3c)

  • Molecular Formula : C₂₂H₂₀ClN₅O₂
  • Molecular Weight : 421.88 g/mol
  • Key Features : A pyrido[4,3-d]pyrimidine scaffold with chloro and methoxyphenyl substituents.
  • Applications : Intermediate for kinase inhibitors; chlorine enhances electrophilicity for nucleophilic substitution reactions.
  • Physicochemical Data : Melting point = 205–206°C; distinct ¹H NMR shifts at δ 8.21 (s, 1H, pyrimidine-H) and δ 7.42 (d, J = 9.37 Hz, 1H, aryl-H) .
  • Contrast : The fused pyrido-pyrimidine system introduces rigidity and extended π-conjugation, unlike the flexible piperidine-morpholine backbone of the parent compound.

4-(1-Cyclopenten-1-yl)morpholine

  • Molecular Formula: C₉H₁₅NO
  • Molecular Weight : 153.22 g/mol
  • Key Features : A cyclopentenyl group replaces the piperidine ring.
  • Physicochemical Data : Boiling point = 105–106°C at 12 mmHg; colorless liquid .

4-(1-Methylpiperidin-4-yl)aniline

  • Molecular Formula : C₁₂H₁₈N₂
  • Molecular Weight : 190.29 g/mol
  • Key Features : An aniline group replaces the morpholine oxygen.
  • Applications : Intermediate in synthesizing aryl-piperidine pharmacophores for CNS drugs.
  • Contrast : The aniline NH₂ group introduces hydrogen-bonding capacity, which may enhance target engagement in receptor-ligand interactions .

Research Findings and Implications

  • Structural Impact on Bioactivity : The addition of halogens (e.g., Br in VPC-14449) or electronegative groups (e.g., F in Compound 80) enhances target binding via halogen bonds or dipole interactions, whereas morpholine improves solubility .
  • Thermal Stability : Pyrido-pyrimidine derivatives (e.g., 3c) exhibit higher melting points (>200°C) due to rigid aromatic systems, suggesting suitability for solid-dose formulations .
  • Synthetic Versatility : this compound’s secondary amine enables facile functionalization, contrasting with the more inert cyclopentenyl group in 4-(1-cyclopenten-1-yl)morpholine .

Q & A

Q. Methodological Answer :

  • Antitumor Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Compare selectivity using non-cancerous lines (e.g., HEK-293) .
  • Antimicrobial Screening : Conduct broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting MIC (minimum inhibitory concentration) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) quantify IC₅₀ using recombinant enzymes .

Advanced: How do synthetic routes for morpholine-piperidine hybrids compare in scalability and yield?

Methodological Answer :
Comparative analysis of methods:

  • Nucleophilic Substitution : High yield (~75%) but requires anhydrous conditions .
  • Reductive Amination : Lower temperature (40–60°C) but needs expensive catalysts (e.g., Pd/C) .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) with comparable yields .
    Scalability : Batch reactors are preferred for nucleophilic substitution, while flow chemistry improves safety for exothermic steps .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use software (AutoDock Vina) to predict binding to enzymes (e.g., PI3K or HDACs) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .
  • Kinetic Assays : Measure enzyme inhibition kinetics (e.g., kcat/KM changes) using fluorogenic substrates .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Q. Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., 48-hr incubation) .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain variability in IC₅₀ .
  • Structural Analog Comparison : Compare with derivatives (e.g., 4-(4-bromo-3-fluorobenzyl)morpholine) to identify SAR trends .

Advanced: What analytical challenges arise in characterizing this compound under non-ambient conditions?

Q. Methodological Answer :

  • High-Pressure Raman : Resolve peak splitting (e.g., C-H stretching modes at ~2.5 GPa) to study phase transitions .
  • Low-Temperature XRD : Crystallize the compound at 100 K to resolve conformational flexibility .
  • Solubility Limitations : Use co-solvents (DMSO/water mixtures) for NMR in aqueous environments .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis .
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
  • Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

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